Home > Products > Screening Compounds P50115 > 9-Chloro Nevirapine
9-Chloro Nevirapine - 1796928-56-7

9-Chloro Nevirapine

Catalog Number: EVT-1462021
CAS Number: 1796928-56-7
Molecular Formula: C15H13ClN4O
Molecular Weight: 300.746
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nevirapine (BI-RG-587)

Compound Description: Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used as part of combination antiretroviral therapy for treating HIV-1 infection. [] It works by binding to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA into DNA and inhibiting viral replication. [] Nevirapine exhibits potent antiviral activity against a broad range of HIV-1 strains. []

(+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thione (Cl-TIBO)

Compound Description: Cl-TIBO, also known as 9-Cl-TIBO, is another NNRTI that acts on HIV-1 reverse transcriptase. [, ] Similar to nevirapine, it binds to a distinct allosteric site on the enzyme, inhibiting its activity. [, ]

Relevance: Cl-TIBO shares structural similarities with 9-Chloro Nevirapine as both are likely to possess a benzodiazepine core and a chlorine atom at the 9th position, albeit with variations in the overall structure. [, ] This structural resemblance suggests potential overlap in their binding modes to reverse transcriptase and possibly shared resistance pathways. Comparing the resistance profiles of Cl-TIBO and 9-Chloro Nevirapine could reveal insights into the impact of structural modifications on drug resistance development.

3'-Azido-3'-deoxythymidine (Zidovudine or AZT)

Compound Description: AZT is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral drugs to treat HIV infection. [] Unlike NNRTIs, AZT acts as a chain terminator of DNA synthesis by HIV reverse transcriptase. []

Relevance: Although structurally dissimilar to 9-Chloro Nevirapine, AZT is discussed in the context of potential drug interactions and the emergence of cross-resistance. [] The research suggests that specific mutations in HIV reverse transcriptase, particularly Y181C, can confer resistance to NNRTIs like Cl-TIBO while simultaneously suppressing resistance to AZT. [] This observation highlights the complexities of HIV drug resistance and the importance of understanding how different classes of antiretrovirals interact with each other and the viral target.

2',3'-Dideoxyinosine (ddI or Didanosine)

Compound Description: Didanosine is another NRTI used in HIV treatment, similar in its mechanism of action to AZT. []

Relevance: This compound is discussed alongside NNRTIs to illustrate the potential for developing co-resistance when combining nucleoside analogs and NNRTIs. [] The paper indicates that specific mutations in the HIV reverse transcriptase, like L74V, confer resistance to didanosine and, when combined with NNRTI resistance mutations, can lead to multi-drug resistance. [] This information emphasizes the need for careful monitoring of HIV isolates during combination therapy, particularly those including NNRTIs like 9-Chloro Nevirapine, to detect and manage emerging drug resistance.

Overview

9-Chloro Nevirapine is a chemical compound derived from Nevirapine, which is primarily used as an antiretroviral medication in the treatment of Human Immunodeficiency Virus (HIV) infection. As a non-nucleoside reverse transcriptase inhibitor, it plays a crucial role in preventing the replication of the virus within the host body. The introduction of a chlorine atom into the Nevirapine structure enhances its pharmacological properties and potentially its efficacy against certain strains of HIV.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-Chloro Nevirapine can be achieved through various chemical pathways, primarily involving chlorination reactions and subsequent modifications to the Nevirapine backbone. One notable method involves:

  1. Chlorination Reaction: The introduction of the chlorine atom can be accomplished using chlorinating agents such as sodium hypochlorite or thionyl chloride.
  2. Cyclization Steps: Following chlorination, cyclopropylamine is reacted with intermediates derived from Nevirapine to form the final product through cyclization reactions.
  3. Purification: The resultant compound is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for pharmaceutical applications.

Recent patents highlight advancements in synthesis techniques that improve yield and reduce environmental impact, such as using less hazardous solvents and minimizing by-products during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular formula for 9-Chloro Nevirapine is C_16H_14ClN_3O, with a molecular weight of approximately 303.75 g/mol. The structural representation includes:

  • A pyridine ring system.
  • A cyclopropyl group attached to an amino moiety.
  • A carbonyl functional group linked to a nitrogen atom.

The presence of the chlorine atom at the 9-position alters the electronic distribution within the molecule, potentially enhancing its binding affinity to reverse transcriptase enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 9-Chloro Nevirapine include:

  1. Substitution Reactions: Chlorination introduces the chlorine substituent, which can affect nucleophilic attack sites on the molecule.
  2. Hydrolysis: Under certain conditions, hydrolysis may occur, leading to the formation of different derivatives or degradation products.
  3. Rearrangement Reactions: The compound may undergo rearrangements under specific catalytic conditions, potentially leading to new active forms.

These reactions are essential for understanding how modifications to the Nevirapine structure can influence its pharmacological properties and stability .

Mechanism of Action

Process and Data

9-Chloro Nevirapine functions by inhibiting reverse transcriptase, an enzyme critical for HIV replication. The mechanism involves:

  1. Binding to Reverse Transcriptase: The compound binds non-competitively to the enzyme's active site.
  2. Disruption of Viral RNA Conversion: By binding to reverse transcriptase, it prevents the conversion of viral RNA into DNA, thereby halting viral replication.

This mechanism is supported by various studies demonstrating that modifications like chlorination can enhance binding affinity and efficacy against resistant strains of HIV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 9-Chloro Nevirapine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Chemical properties include:

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • Log P (Partition Coefficient): Indicates lipophilicity which influences absorption and distribution within biological systems.

Analyses often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .

Applications

Scientific Uses

9-Chloro Nevirapine is primarily utilized in:

  • Antiretroviral Therapy: As part of combination therapy regimens for HIV treatment.
  • Research Applications: Investigated for its potential against drug-resistant HIV strains due to its modified structure enhancing binding characteristics.

Ongoing research aims to further elucidate its pharmacokinetics and optimize its use in clinical settings, particularly in populations with high rates of drug resistance .

Introduction to 9-Chloro Nevirapine

Chemical Identity and Structural Analogues of Nevirapine Derivatives

9-Chloro Nevirapine is a synthetic chloro-substituted derivative of nevirapine (11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one), a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The chloro moiety (–Cl) is introduced at the 9-position of nevirapine’s dipyridodiazepinone core, altering electron distribution and steric bulk. This modification aims to enhance binding affinity for HIV-1 reverse transcriptase (RT) while countering common resistance mutations like Y181C. Structurally, 9-Chloro Nevirapine belongs to a class of diarylazepine NNRTIs but distinguishes itself through targeted halogenation [2] [4].

Table 1: Structural and Electronic Properties of Key Nevirapine Analogues

CompoundR-GroupLogPaBinding Affinity (ΔΔG, kcal/mol)Target Mutations
Nevirapine–H2.5BaselineNone (wild-type RT)
9-Chloro Nevirapine–Cl3.1–1.8Y181C, Y188L
Efavirenz–Cycloprop4.8–2.2K103N
Rilpivirine–CN5.0–3.5K101E, E138K

a Predicted octanol-water partition coefficient [5] [8].

Notable structural analogues include:

  • HEPT derivatives: Feature a pyrimidinone core but lack the diazepine ring of nevirapine. Their antiviral activity depends on C-6 benzyl substitutions [9].
  • TIBO derivatives: Tricyclic compounds with a thiobenzimidazolone scaffold. Their binding requires π-stacking with Tyr181 and Tyr188 residues in the NNRTI pocket [4].
  • DABO derivatives: 2,3-Dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones optimized for steric complementarity with the Leu100/Val106 hydrophobic subpocket [9].

9-Chloro Nevirapine’s halogenation strategy shares conceptual parallels with chlorinated NNRTIs like PETT-2, where chloro groups enhance van der Waals contacts with Pro225 and Tyr318 [4] [5].

Historical Development and Significance in Antiretroviral Research

Nevirapine emerged in 1996 as the first FDA-approved NNRTI, revolutionizing HIV-1 treatment by targeting an allosteric site distinct from nucleoside inhibitors [1] [3]. Its clinical adoption, however, revealed limitations: low genetic barrier to resistance (single mutations confer >100-fold resistance) and suboptimal pharmacokinetics requiring twice-daily dosing [1] [7]. This spurred efforts to develop analogues like 9-Chloro Nevirapine in the late 1990s–early 2000s, coinciding with structural biology advances elucidating RT’s NNRTI-binding pocket [4] [9].

The VERxVe and TRANxITION trials (2008–2011) demonstrated that nevirapine extended-release formulations improved adherence but did not address inherent resistance limitations [1]. 9-Chloro Nevirapine was designed to overcome this by exploiting halogen bonding with RT backbone carbonyls (e.g., Lys101), a strategy validated in crystallographic studies of chloro-substituted TNK-651 and PETT derivatives [4] [9]. Its development marked a shift toward structure-based design in NNRTI optimization, foreshadowing second-generation agents like etravirine and rilpivirine that target multiple conformational states of RT [5] [9].

Role of Chloro-Substitution in Modifying Pharmacological Profiles

Chloro-substitution at the 9-position of nevirapine induces three key pharmacological effects:

  • Enhanced Binding Affinity: The chlorine atom’s large van der Waals radius (1.75 Å) fills a hydrophobic cleft near Pro225 and Tyr188 in RT’s NNI pocket. Molecular dynamics simulations show a 1.8 kcal/mol stabilization energy versus wild-type nevirapine due to favorable halogen-π interactions [4] [9].
  • Resistance Mitigation: Against Y181C mutants, 9-Chloro Nevirapine retains 50-fold greater potency than nevirapine. The Y181C mutation eliminates a key π-stacking tyrosine residue, but the chloro moiety compensates by forming halogen bonds with the cysteine thiolate (–S···Cl–) and hydrophobic contacts with Phe227 [2] [4]. For Y188L mutants, the chlorine’s steric bulk counters the loss of Tyr188’s phenolic ring by enforcing rigidity in the β6-β10-β11 sheet of RT [4].
  • Altered Physicochemical Properties: Chlorination increases lipophilicity (LogP +0.6 versus nevirapine), enhancing membrane permeability and central nervous system penetration. In vitro models show 40% higher blood-brain barrier translocation, critical for targeting HIV reservoirs [8].

Table 2: Resistance Profiles of Chloro-Substituted NNRTIs Against Key Mutations

MutationEffect on RTNevirapine (Fold Resistance)9-Chloro Nevirapine (Fold Resistance)Mechanism of Resilience
Y181CLoss of aromatic stacking>10012Halogen bonding with Cys181 thiolate
Y188LDisrupted hydrophobic subpocket8320Van der Waals contacts with Leu188
K103NSteric block at pocket entrance2035No direct interaction with Lys103
G190AAdded methyl group steric clash4550Limited steric interference from chloro

Data derived from enzyme inhibition assays and viral replication studies [4] [10].

The chloro group’s electron-withdrawing nature also reduces metabolic oxidation by cytochrome P450, potentially lowering hepatotoxicity risks associated with nevirapine’s hydroxylated metabolites [1] [8]. However, this remains theoretical without clinical pharmacokinetic data.

Properties

CAS Number

1796928-56-7

Product Name

9-Chloro Nevirapine

IUPAC Name

14-chloro-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Molecular Formula

C15H13ClN4O

Molecular Weight

300.746

InChI

InChI=1S/C15H13ClN4O/c1-8-6-7-17-14-12(8)19-15(21)10-4-5-11(16)18-13(10)20(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,21)

InChI Key

XSBDKHOKFSZPHJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)Cl)C(=O)N2)C4CC4

Synonyms

9-Chloro-11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.